2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the fusion of a benzothiazole ring with an oxadiazole ring, which imparts unique chemical and biological properties. The compound’s structure allows for a variety of functional modifications, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach includes the use of 2-aminobenzothiazole and carboxylic acid derivatives under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions typically target the oxadiazole ring, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)phenol
- 2-(Benzo[d]thiazol-2-yl)hydrazono derivatives
- Benzo[d]thiazole-2-thiol derivatives
Comparison: Compared to these similar compounds, 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is unique due to its dual ring structure, which imparts enhanced stability and reactivity . This compound also exhibits a broader range of biological activities, making it a more versatile candidate for various applications .
Properties
Molecular Formula |
C9H5N3OS |
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Molecular Weight |
203.22 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5N3OS/c1-2-4-7-6(3-1)11-9(14-7)8-12-10-5-13-8/h1-5H |
InChI Key |
DWBMRTPTFWQMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NN=CO3 |
Origin of Product |
United States |
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